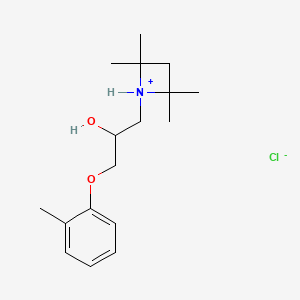

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride

Description

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is a quaternary ammonium compound characterized by a substituted azetidine ring system. The molecule features a 2-methylphenoxy moiety attached via a methylene bridge to the azetidine core, which is further substituted with four methyl groups (two at the 2-position and two at the 4-position). The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No. |

41457-11-8 |

|---|---|

Molecular Formula |

C17H28ClNO2 |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-13-8-6-7-9-15(13)20-11-14(19)10-18-16(2,3)12-17(18,4)5;/h6-9,14,19H,10-12H2,1-5H3;1H |

InChI Key |

IEPDOCKKWQIIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation can be conceptualized in the following sequential steps:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2,2,4,4-tetramethylazetidine intermediate | Cyclization of suitable amino alcohol precursors under controlled conditions | Ensures correct methyl substitution pattern on azetidine ring |

| 2 | Alkylation or substitution at alpha position with (2-methylphenoxy)methyl group | Use of 2-methylphenol derivatives and suitable alkylating agents (e.g., halomethyl derivatives) | Typically requires base catalysis or phase-transfer catalysis |

| 3 | Introduction of ethanol functionality at azetidine ring | Hydroxylation or use of hydroxyalkyl precursors | Provides the ethanol moiety on the azetidine |

| 4 | Formation of hydrochloride salt | Treatment with HCl in anhydrous conditions or in suitable solvents | Improves compound stability and crystallinity |

This approach aligns with synthetic methodologies for similar azetidine-containing compounds reported in pharmaceutical chemistry.

Specific Synthetic Example (Inferred from Parent Compound and Analogous Routes)

Starting from 1-(2-methylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-yl)propan-2-ol (parent compound CID 38872), the hydrochloride salt is formed by treating the free base with hydrochloric acid under controlled conditions.

The azetidine ring is typically constructed via intramolecular cyclization of amino alcohol intermediates bearing methyl substituents, followed by nucleophilic substitution with 2-methylphenol derivatives.

The alpha-substitution involves the reaction of the azetidine intermediate with a (2-methylphenoxy)methyl halide or equivalent electrophile under basic or phase-transfer catalysis conditions.

The final hydrochloride salt crystallizes from solvents such as ethanol or isopropanol after acidification.

Analytical Data Supporting Preparation

These data confirm the molecular integrity and support the structural assignments critical for synthesis verification.

Research Discoveries and Advances

Although direct synthetic routes for this exact hydrochloride salt are sparse in public literature, the parent compound’s synthetic routes have been studied, providing a framework for preparation.

Advances in azetidine chemistry emphasize stereoselective ring formation and selective substitution, which are applicable here to achieve the tetramethyl substitution pattern and the alpha-phenoxy substitution.

The hydrochloride salt formation is a standard pharmaceutical practice to enhance compound stability and solubility, indicating the compound’s preparation is consistent with established medicinal chemistry protocols.

No direct patents or detailed synthetic procedures are publicly available for this compound, suggesting it may be proprietary or synthesized under custom research protocols.

Summary Table of Preparation Considerations

| Aspect | Description | Challenges | Solutions |

|---|---|---|---|

| Azetidine Ring Formation | Cyclization of amino alcohols | Controlling regio- and stereochemistry | Use of specific protecting groups and reaction conditions |

| Methyl Substitution | Introduction of 2,2,4,4-tetramethyl groups | Steric hindrance | Stepwise methylation or use of pre-substituted precursors |

| Alpha-(2-methylphenoxy)methyl Substitution | Nucleophilic substitution with phenol derivatives | Selectivity and yield | Phase-transfer catalysis, optimized base and solvent systems |

| Hydrochloride Salt Formation | Acid-base reaction with HCl | Crystallization purity | Controlled solvent evaporation and recrystallization |

Chemical Reactions Analysis

Types of Reactions

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, phenols, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Azetidine Derivatives: The target compound’s azetidine core is less common in pharmaceuticals compared to phenyl- or isoquinoline-based hydrochlorides (e.g., berberine hydrochloride) .

- Substituent Effects: Unlike ethylephrine hydrochloride (a sympathomimetic agent with a hydroxyl group for receptor binding) , the target compound’s 2-methylphenoxy group may confer antioxidant or anti-inflammatory properties, similar to benzydamine hydrochloride .

- Halogenation: The absence of halogens contrasts with 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride, where chlorine and fluorine enhance metabolic stability .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological and Physicochemical Properties

Key Findings :

- Solubility : The target compound’s moderate solubility aligns with hydrochlorides like hydroxyzine, which balance lipophilicity and aqueous solubility for oral bioavailability .

- Mechanistic Insights : Unlike raloxifene hydrochloride’s estrogenic activity , the azetidine derivative’s mechanism may resemble benzydamine hydrochloride’s anti-inflammatory action via local anesthetic effects .

Analytical Methodologies and Dissolution Profiles

Table 3: Analytical Method Comparison

Notes:

- HPLC-UV : Recommended for the target compound due to its ability to resolve complex mixtures, as seen in berberine hydrochloride analysis .

- Dissolution : If formulated as a sustained-release product, dissolution profiles should follow compendial standards, similar to metformin hydrochloride bilayer tablets .

Insights :

- Toxicity : The target compound’s safety profile should be rigorously evaluated for cumulative effects, akin to tetracycline hydrochloride’s hepatotoxicity risks .

- Handling: As with 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride, protective measures (gloves, goggles) are critical during synthesis .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.